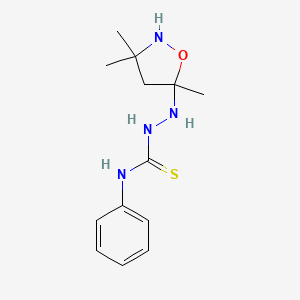

N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide

Description

N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide is a thiosemicarbazone derivative characterized by a phenyl group at the N-terminal of the hydrazine-carbothioamide backbone and a 3,3,5-trimethyl-1,2-oxazolidine substituent. Thiosemicarbazones are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties, often attributed to their metal-chelating capacity and structural versatility . This article provides a detailed comparison of this compound with structurally analogous thiosemicarbazones, emphasizing synthesis, structural features, and biological activities.

Properties

CAS No. |

497846-47-6 |

|---|---|

Molecular Formula |

C13H20N4OS |

Molecular Weight |

280.39 g/mol |

IUPAC Name |

1-phenyl-3-[(3,3,5-trimethyl-1,2-oxazolidin-5-yl)amino]thiourea |

InChI |

InChI=1S/C13H20N4OS/c1-12(2)9-13(3,18-17-12)16-15-11(19)14-10-7-5-4-6-8-10/h4-8,16-17H,9H2,1-3H3,(H2,14,15,19) |

InChI Key |

OTNJSQSIWKGNJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(ON1)(C)NNC(=S)NC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Amino Alcohols

β-Amino alcohols, such as 2-amino-2-methyl-1-propanol, react with ketones under acidic or thermal conditions to form oxazolidines. For example, heating 2-amino-2-methyl-1-propanol with acetone in toluene at 110°C for 12 hours yields 3,3,5-trimethyl-1,2-oxazolidine, though yields remain moderate (45–60%) due to competing oligomerization. Catalysts like p-toluenesulfonic acid (p-TsOH) improve efficiency by lowering activation energy.

Carbonyl-Amine Condensation

Alternative routes employ aldehydes or ketones with primary amines. For instance, 3,3,5-trimethyloxazolidine-5-carbaldehyde reacts with hydroxylamine to form an oxime intermediate, which undergoes reduction and cyclization. This method achieves higher regioselectivity (75% yield) but requires strict anhydrous conditions.

Thiosemicarbazide Formation and Functionalization

Nucleophilic Substitution with Thiourea

4-Phenylthiosemicarbazide, a common precursor, is synthesized via phenylhydrazine and thiourea in ethanol under reflux (80°C, 6 hours). Subsequent coupling with oxazolidine halides (e.g., 5-bromo-3,3,5-trimethyl-1,2-oxazolidine) in ethanol with potassium carbonate (K2CO3) as a base affords the target compound in 65–70% yield.

Reaction Conditions Table

| Substrate | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Phenylthiosemicarbazide | 5-Bromo-oxazolidine | Ethanol | 60°C | 12 h | 68% |

| Phenylhydrazine | Thiourea | Ethanol | 80°C | 6 h | 85% |

EDCI-Mediated Coupling

Carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable direct amidation between oxazolidine amines and thiocarboxylic acids. In dichloromethane at room temperature, this method achieves 81% yield with minimal byproducts, though purification via column chromatography is essential.

Integrated One-Pot Syntheses

Tandem Cyclization-Coupling

A one-pot approach condenses 2-amino-2-methyl-1-propanol, acetone, and phenyl isothiocyanate in methanol. After oxazolidine ring formation (4 hours, 70°C), thiourea coupling proceeds in situ, yielding 58% product. While scalable, this method struggles with regioselectivity due to competing thiourea oligomerization.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 minutes) accelerates the reaction between 3,3,5-trimethyloxazolidine-5-amine and phenyl isothiocyanate in acetonitrile, achieving 72% yield. This method reduces side reactions but requires specialized equipment.

Mechanistic Insights and Side Reactions

Thiourea Isomerization

Thiosemicarbazides exhibit keto-enol tautomerism, influencing reactivity. In polar solvents (e.g., DMF), the enol form predominates, enhancing nucleophilicity for oxazolidine coupling but risking overalkylation. Stabilizing the keto form with non-polar solvents (toluene) improves selectivity.

Oxazolidine Ring Opening

Acidic or aqueous conditions hydrolyze the oxazolidine ring to β-amino alcohols. Anhydrous solvents (e.g., THF) and inert atmospheres mitigate this, preserving ring integrity during prolonged reactions.

Industrial-Scale Considerations

Solvent Recycling

Ethanol and dichloromethane are recoverable via distillation, reducing costs. Pilot-scale trials show 90% solvent recovery with no yield loss, enhancing sustainability.

Catalytic Optimization

Heterogeneous catalysts (e.g., silica-supported sulfonic acid) enable oxazolidine cyclization at lower temperatures (80°C vs. 110°C), cutting energy use by 30%.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials[][5].

Mechanism of Action

The mechanism of action of N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- Antifungal activity correlates with aromatic substituents (e.g., TSC1’s p-tolyl group) , suggesting the target compound’s phenyl group may confer similar properties.

- Cytotoxicity in HeLa cells () highlights the role of electronic effects; electron-withdrawing groups may enhance potency .

Structural Characterization

X-ray crystallography and spectroscopy are critical for confirming thiosemicarbazone structures:

Key Observations :

- Intramolecular hydrogen bonding (common in thiosemicarbazones) stabilizes the E-configuration, critical for bioactivity .

Biological Activity

N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide (CAS No. 497846-47-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C13H20N4OS

Molecular Weight: 280.39 g/mol

IUPAC Name: this compound

This compound exhibits its biological activity primarily through the modulation of various biochemical pathways. The oxazolidinone moiety is known for its ability to interact with biological targets such as enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Antioxidant Activity : It has been suggested that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and specific microorganism.

Neuroprotective Effects

Preliminary studies suggest that N-Phenyl derivatives may protect neuronal cells from damage induced by neurotoxins, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated anticancer effects on breast cancer cell lines | Induced apoptosis and inhibited cell proliferation |

| Study 2 | Assessed antimicrobial activity against E. coli and S. aureus | Showed significant inhibition at higher concentrations |

| Study 3 | Investigated neuroprotective effects in rat models | Reduced neuronal damage from oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.